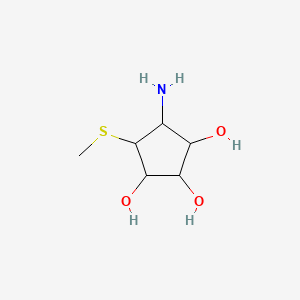
1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride,(1R,2R,3R,4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a potent inhibitor used to study and inhibit the activity of glycosyltransferases, which play a critical role in glycan biosynthesis and metastasis of cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride involves several steps. The compound is typically synthesized from cyclopentane derivatives through a series of chemical reactions, including hydroxylation, amination, and methylthiolation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methylthio groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized cyclopentane compounds.
科学的研究の応用
1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Chemistry: Studying the mechanisms of glycosylation and developing targeted therapies for diseases associated with abnormal glycan processing.
Biology: Investigating the role of glycosyltransferases in cellular processes and disease progression.
Medicine: Developing inhibitors for cancer metastasis and other diseases involving glycan biosynthesis.
Industry: Used in the production of specialized chemicals and pharmaceuticals.
作用機序
The compound exerts its effects by inhibiting the activity of glycosyltransferases, enzymes responsible for glycan biosynthesis. By blocking these enzymes, the compound disrupts the glycosylation process, which is crucial for the metastasis of cancer cells. This inhibition can lead to reduced cancer cell proliferation and metastasis.
類似化合物との比較
Similar Compounds
1,2,3-Cyclopentanetriol, 4-amino-5-methyl-: A similar compound with slight structural differences.
Mannostatin A: The free base form of the hydrochloride salt.
Uniqueness
1,2,3-Cyclopentanetriol, 4-amino-5-(methylthio)-, hydrochloride is unique due to its potent inhibitory effects on glycosyltransferases and its specific application in studying glycan biosynthesis and cancer metastasis.
特性
IUPAC Name |
4-amino-5-methylsulfanylcyclopentane-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOFGONIVNXZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C1O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
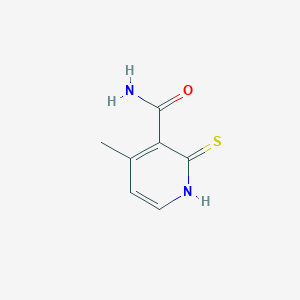

![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)

![(3-Oxaspiro[5.5]undecan-9-yl)methanamine](/img/structure/B12288202.png)
![11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B12288206.png)
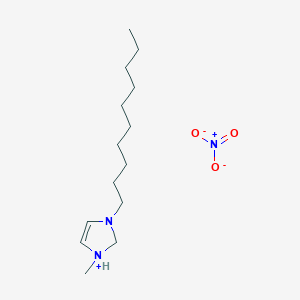
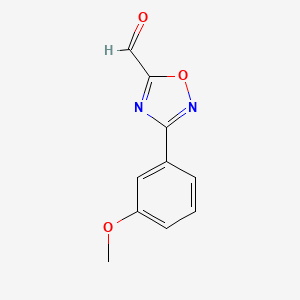
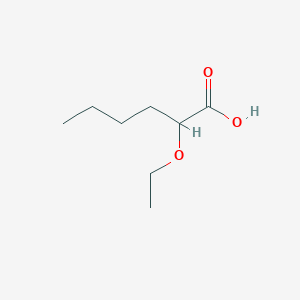
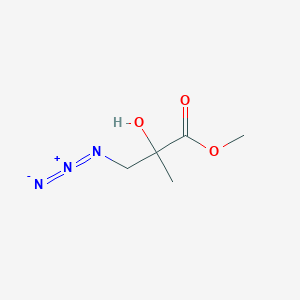
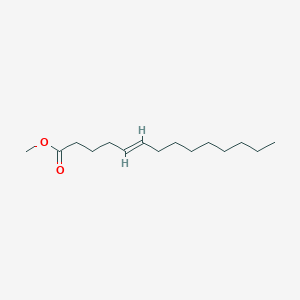
![2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B12288236.png)
![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)

